N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran moiety, a benzoyl group, an ethoxyphenyl group, and a dihydropyridazine core, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via the cyclization of 2-hydroxybenzaldehyde with phenylacetic acid under acidic conditions.
Benzoylation: The benzofuran derivative is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Formation of the Dihydropyridazine Core: The dihydropyridazine core is synthesized by reacting hydrazine with an appropriate diketone.
Coupling Reaction: The final compound is obtained by coupling the benzofuran derivative with the dihydropyridazine core in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and dihydropyridazine moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Medicine
In medicine, the compound could serve as a lead compound for drug development. Its interactions with biological targets could be studied to design new therapeutic agents.
Industry
Industrially, the compound might be used in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The benzofuran and dihydropyridazine moieties might play crucial roles in binding to the target, while the benzoyl and ethoxyphenyl groups could influence the compound’s pharmacokinetics and dynamics.
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoyl-1-benzofuran-3-yl)-1-phenyl-4-oxo-1,4-dihydropyridazine-3-carboxamide: Lacks the ethoxy group, potentially altering its biological activity.
N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: Contains a methoxy group instead of an ethoxy group, which may affect its solubility and reactivity.
Uniqueness
The presence of the ethoxy group in N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide distinguishes it from similar compounds, potentially enhancing its lipophilicity and altering its interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C28H21N3O5 |
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Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-ethoxyphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C28H21N3O5/c1-2-35-20-14-12-19(13-15-20)31-17-16-22(32)25(30-31)28(34)29-24-21-10-6-7-11-23(21)36-27(24)26(33)18-8-4-3-5-9-18/h3-17H,2H2,1H3,(H,29,34) |
InChI Key |
REHRXEXVVOHFDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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